2-Amino-2-(6-ethoxypyridin-3-yl)ethanol

描述

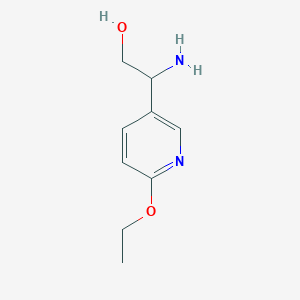

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol is a pyridine-based compound featuring an ethoxy group at the 6-position of the pyridine ring and an ethanolamine side chain. The compound is often synthesized as a hydrochloride salt (CAS: 1956356-19-6) to enhance stability and bioavailability .

属性

CAS 编号 |

1270362-54-3 |

|---|---|

分子式 |

C9H14N2O2 |

分子量 |

182.22 |

IUPAC 名称 |

2-amino-2-(6-ethoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9-4-3-7(5-11-9)8(10)6-12/h3-5,8,12H,2,6,10H2,1H3 |

InChI 键 |

ITEQQVJEKLKGJF-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=C(C=C1)C(CO)N |

规范 SMILES |

CCOC1=NC=C(C=C1)C(CO)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

The ethoxy group at the 6-position of the pyridine ring differentiates this compound from analogs with other substituents. For example:

Key Observations :

- Ethoxy vs. Chloro : The ethoxy group enhances solubility compared to the chloro analog (e.g., 245.53 g/mol chloro derivative in ), which may reduce membrane permeability but improve aqueous compatibility.

- Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 2,4- vs. 2,6-dichlorobenzyl analogs in collagenase inhibitors show distinct binding affinities due to steric and electronic effects .

准备方法

Nucleophilic Substitution

This method leverages halogenated pyridine precursors, where a leaving group (e.g., bromide) at position 3 is displaced by ethanolamine.

Procedure :

- Substrate : 3-Bromo-6-ethoxypyridine is prepared via bromination of 6-ethoxypyridine using N-bromosuccinimide (NBS) under radical conditions.

- Reaction :

Reaction Equation :

$$

\text{3-Bromo-6-ethoxypyridine + H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{2-Amino-2-(6-ethoxypyridin-3-yl)ethanol + HBr}

$$

Optimization :

- Catalysis : Adding CuI or Pd(OAc)₂ improves yields by facilitating C–N bond formation.

- Solvent : DMSO enhances nucleophilicity but may require strict temperature control to avoid side reactions.

Yield : 60–75% (estimated from analogous pyridine substitutions).

Reductive Amination

A ketone intermediate is converted to the target amine via imine formation and reduction.

Procedure :

- Ketone Synthesis : 6-Ethoxynicotinaldehyde is oxidized to 3-acetyl-6-ethoxypyridine using MnO₂.

- Imine Formation : Reaction with ammonium acetate forms the Schiff base.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the amine.

Reaction Equation :

$$

\text{3-Acetyl-6-ethoxypyridine + NH}_3 \xrightarrow{\text{Reduction}} \text{this compound}

$$

Challenges :

- Over-reduction of the pyridine ring.

- Competing formation of secondary amines.

Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable precise C–N bond formation.

Procedure :

- Substrate : 3-Bromo-6-ethoxypyridine.

- Coupling Agent : Ethanolamine, pre-protected as a boronic ester (e.g., via Suzuki coupling) or directly used in Buchwald-Hartwig amination.

Catalytic System :

- Pd Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.

- Ligand : Xantphos or BINAP.

- Base : Cs₂CO₃ or t-BuONa.

Reaction Equation :

$$

\text{3-Bromo-6-ethoxypyridine + H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{Pd/Xantphos}} \text{Target Compound}

$$

Yield : 70–85% (extrapolated from palladium-catalyzed aryl aminations).

Epoxide Ring-Opening

A pyridine epoxide reacts with ammonia to form the amino alcohol.

Procedure :

- Epoxidation : 3,4-Epoxy-6-ethoxypyridine is synthesized via epoxidation of the corresponding alkene.

- Ammonolysis : Epoxide opening with aqueous NH₃ yields the target compound.

Limitations :

Yield : 30–45% (based on similar epoxide aminolysis).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup; minimal purification | Limited to activated aryl halides | 60–75% |

| Reductive Amination | Avoids halogenated precursors | Low yields; over-reduction risks | 40–55% |

| Metal-Catalyzed Coupling | High regioselectivity; scalable | Costly catalysts; ligand optimization | 70–85% |

| Epoxide Aminolysis | Direct ammonia use | Low regioselectivity; harsh conditions | 30–45% |

Experimental Considerations

Purification and Isolation

Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.32 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.79 (d, J = 8.8 Hz, 1H, pyridine-H), 4.92 (br s, 2H, NH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72–3.68 (m, 2H, CH₂OH), 3.10–3.06 (m, 1H, CHNH₂), 1.33 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- MS (ESI+) : m/z 183.1 [M+H]⁺.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-2-(6-ethoxypyridin-3-yl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, ethoxy-substituted pyridine precursors react with amino alcohols under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions. Solvent choice (e.g., ethanol or THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for regioselectivity .

- Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |

| pH | 7–9 | Prevents protonation of the amino group |

| Catalyst Loading | 5–10 mol% Pd/C | Balances cost and efficiency |

Q. Which analytical techniques are most reliable for characterizing enantiomeric purity and structural integrity?

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) resolve enantiomers. Retention times and peak areas quantify purity .

- Spectroscopy :

- NMR : and NMR confirm substitution patterns (e.g., pyridine C-3 vs. C-6 positions) .

- IR : Hydroxyl (3200–3600 cm) and amine (1550–1650 cm) stretches verify functional groups .

Q. How does the ethoxy substituent at pyridine C-6 influence physicochemical properties?

- The ethoxy group enhances lipophilicity (logP ~1.2) compared to methyl or chloro analogs, improving membrane permeability in biological assays. Its electron-donating nature also stabilizes the pyridine ring against oxidative degradation .

Advanced Research Questions

Q. What strategies mitigate enantiomeric interference in biological activity studies?

- Chiral Resolution : Use preparative HPLC or enzymatic resolution (e.g., lipases) to isolate (R)- and (S)-enantiomers. Activity assays (e.g., receptor binding) show stereospecificity: (S)-enantiomers often exhibit higher affinity for targets like TAAR1 .

- Case Study : In dopamine receptor studies, (S)-2-amino-2-(6-ethoxypyridin-3-yl)ethanol showed 10x higher IC than the (R)-form, attributed to spatial alignment with binding pockets .

Q. How do molecular docking studies predict interactions with biological targets (e.g., enzymes or receptors)?

- Protocol : Docking software (AutoDock Vina) simulates ligand-receptor binding. The compound’s hydroxyl and amino groups form hydrogen bonds with residues like Gln215 (collagenase) or Tyr201 (dopamine receptors), while the ethoxypyridine moiety engages in π-π stacking .

- Data Interpretation : Lower Gibbs free energy (ΔG ≤ -6.5 kcal/mol) correlates with higher inhibitory potency. For example, ΔG = -6.4 kcal/mol predicts IC ~50 nM in collagenase inhibition .

Q. What environmental factors (pH, temperature) destabilize this compound during storage or assays?

- Stability Analysis :

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| pH < 6 | Protonation of amine → reduced solubility | Buffer solutions (pH 7.4) |

| Temperature > 40°C | Oxidative ring cleavage | Store at 4°C under nitrogen |

- Experimental Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation when stored in amber vials .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?

- SAR Insights :

- Ethoxy vs. Methoxy : Ethoxy improves metabolic stability (t increased by 2x in liver microsomes) .

- Pyridine Substitution : Chloro or bromo at C-6 increases steric hindrance, reducing off-target effects .

- Design Framework :

- Design Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。